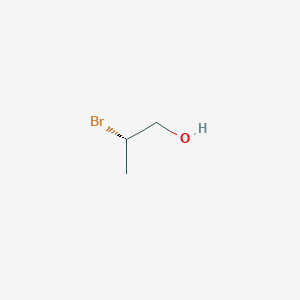
(S)-2-Bromo-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Bromo-propan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-Bromo-propan-1-ol can be synthesized through several methods. One common approach involves the bromination of (S)-propan-1-ol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the brominated product.
Industrial Production Methods
In an industrial setting, this compound is often produced through a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Bromo-propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation: The hydroxyl group can be oxidized to form (S)-2-bromo-propanal or (S)-2-bromo-propanoic acid.
Reduction: The compound can be reduced to (S)-2-bromo-propane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include (S)-2-hydroxy-propan-1-ol and (S)-2-amino-propan-1-ol.
Oxidation: Products include (S)-2-bromo-propanal and (S)-2-bromo-propanoic acid.
Reduction: The major product is (S)-2-bromo-propane.
Wissenschaftliche Forschungsanwendungen
(S)-2-Bromo-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of chiral drugs and other bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (S)-2-Bromo-propan-1-ol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl or carboxyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Bromo-propan-1-ol: The enantiomer of (S)-2-Bromo-propan-1-ol, with similar chemical properties but different biological activities.
2-Bromo-ethanol: A related compound with a shorter carbon chain, used in similar chemical reactions.
2-Bromo-2-methyl-propan-1-ol: A structurally similar compound with an additional methyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry can influence the outcome of chemical reactions and the biological activity of the resulting products.
Eigenschaften
CAS-Nummer |
60434-72-2 |
|---|---|
Molekularformel |
C3H7BrO |
Molekulargewicht |
138.99 g/mol |
IUPAC-Name |
(2S)-2-bromopropan-1-ol |
InChI |
InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
DBTWOTKWIVISQR-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](CO)Br |
Kanonische SMILES |
CC(CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





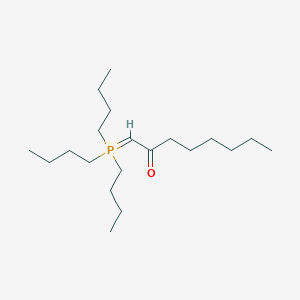
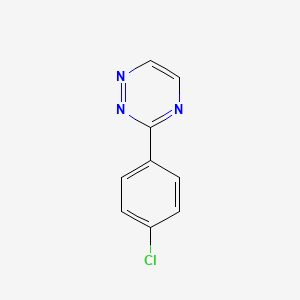


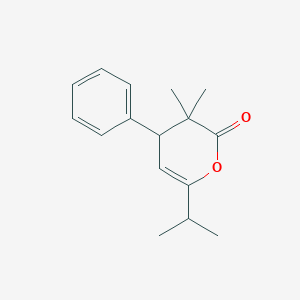
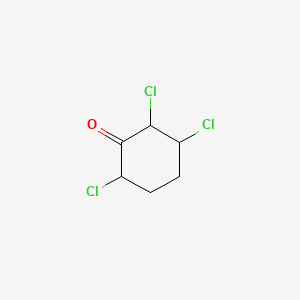

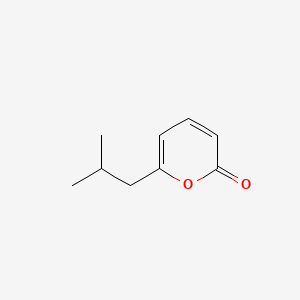


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
